

# Technical Support Center: Titanium Disilicide (TiSi<sub>2</sub>) Films

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## Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

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Welcome to the technical support center for **titanium disilicide** (TiSi<sub>2</sub>) films. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the fabrication and processing of TiSi<sub>2</sub> thin films, with a specific focus on the phenomenon of agglomeration.

## Frequently Asked Questions (FAQs)

Q1: What is agglomeration in the context of TiSi<sub>2</sub> thin films?

A1: Agglomeration is a thermally activated process where a continuous thin film of TiSi<sub>2</sub> breaks up into discrete islands.<sup>[1][2][3][4]</sup> This morphological degradation occurs as the system attempts to lower its overall energy by reducing the total surface and interfacial energy.<sup>[1][5]</sup> The process often involves silicon atoms diffusing through the silicide film and precipitating at grain boundaries, leading to the spheroidization of silicide grains and film discontinuity.<sup>[1][5]</sup>

Q2: What are the primary consequences of agglomeration?

A2: The most significant consequence of agglomeration is a sharp increase in the electrical resistivity of the TiSi<sub>2</sub> film, which can lead to device failure.<sup>[1][6]</sup> As the film becomes discontinuous, the conductive pathway is disrupted. This is a critical issue in microelectronics where TiSi<sub>2</sub> is used for low-resistance contacts and interconnects.<sup>[6][7]</sup>

Q3: At what temperature does agglomeration typically become a problem for TiSi<sub>2</sub> films?

A3: Agglomeration in  $\text{TiSi}_2$  films generally becomes a significant issue at annealing temperatures above  $900^\circ\text{C}$ .<sup>[1][6]</sup> Below this temperature, the focus is on the transformation from the high-resistivity C49 phase to the low-resistivity C54 phase. However, exceeding this thermal budget can lead to the degradation of the film's morphology and electrical properties.<sup>[1][6]</sup>

Q4: How does film thickness affect the thermal stability and agglomeration of  $\text{TiSi}_2$ ?

A4: Thinner  $\text{TiSi}_2$  films are more susceptible to agglomeration at lower temperatures.<sup>[8]</sup> As the film thickness decreases, the surface-to-volume ratio increases, making the reduction of surface and interfacial energies a more dominant driving force for agglomeration. The transition temperature from the C49 to the C54 phase also increases with decreasing film thickness, narrowing the process window before the onset of agglomeration.<sup>[6][8]</sup>

Q5: What is the role of grain size in the agglomeration process?

A5: The grain size of the polycrystalline  $\text{TiSi}_2$  film plays a crucial role in its thermal stability. The agglomeration process is often initiated at grain boundaries through a mechanism known as grain boundary grooving.<sup>[2][5]</sup> Films with smaller grains are generally more resistant to agglomeration.<sup>[2][9]</sup> There is a critical grain size, relative to the film thickness, beyond which the film becomes unstable and prone to forming a discontinuous island structure.<sup>[2][9]</sup>

## Troubleshooting Guide

Problem 1: My  $\text{TiSi}_2$  film shows a sudden increase in sheet resistance after high-temperature annealing.

Possible Cause	Suggested Solution
Agglomeration of the TiSi <sub>2</sub> film	<ul style="list-style-type: none"><li>- Verify Annealing Temperature: Ensure the annealing temperature does not exceed 900°C.</li><li>[1][6] - Optimize Annealing Time: Shorter annealing times at higher temperatures can help achieve the C54 phase transformation without significant agglomeration.</li><li>- Characterize Film Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to inspect the film for island formation and discontinuity.</li></ul>
Incomplete C49 to C54 Phase Transformation	<ul style="list-style-type: none"><li>- Check Annealing Parameters: The transformation to the low-resistivity C54 phase typically occurs between 650°C and 900°C.[6] Ensure your annealing temperature is within this window.</li><li>- Perform Phase Analysis: Use X-ray Diffraction (XRD) to confirm the crystalline phase of the TiSi<sub>2</sub>. The presence of the C49 phase will result in higher resistivity.[6][7]</li></ul>

Problem 2: I am observing poor surface morphology and pinhole formation in my TiSi<sub>2</sub> films even at temperatures below 900°C.

Possible Cause	Suggested Solution
Thin Film Instability	- Increase Film Thickness: If your application allows, increasing the initial titanium film thickness can improve the thermal stability of the resulting silicide film.[8] - Substrate Choice: The substrate can influence agglomeration. For example, the C49 to C54 transition temperature is higher on Si(111) compared to Si(100), which can affect the process window.[6][8]
Contamination or Poor Interface Quality	- Ensure Clean Substrate: Thoroughly clean the silicon substrate before titanium deposition to ensure a pristine Ti/Si interface. - Optimize Deposition Conditions: Use high-vacuum conditions during titanium sputtering or evaporation to minimize the incorporation of impurities like oxygen, which can affect silicide formation and stability.
Grain Boundary Grooving	- Control Grain Size: Process parameters that lead to smaller grain sizes in the as-deposited or partially annealed film can enhance resistance to agglomeration.[2][9]

## Data Presentation

Table 1: Properties of C49 and C54 TiSi<sub>2</sub> Phases

Property	C49-TiSi <sub>2</sub>	C54-TiSi <sub>2</sub>
Crystal Structure	Base-centered orthorhombic	Face-centered orthorhombic
Resistivity (μΩ·cm)	60 - 70	12 - 24
Formation Temperature	450°C - 650°C	> 650°C
Thermal Stability	Metastable	Stable

Data compiled from various sources.[6]

Table 2: Influence of Process Parameters on Agglomeration

Parameter	Effect on Agglomeration	Mitigation Strategy
Annealing Temperature	Increases significantly above 900°C[1][6]	Keep annealing temperature below 900°C.
Film Thickness	Thinner films are more susceptible[8]	Increase film thickness where possible.
Grain Size	Larger grains promote agglomeration[2]	Optimize deposition to achieve smaller grains.
Annealing Atmosphere	Inert (e.g., Argon)	Use a nitrogen atmosphere to form a TiN capping layer which can suppress Si diffusion.[1]

## Experimental Protocols

### 1. Titanium Film Deposition (Sputtering)

- Substrate Preparation: Start with a clean silicon wafer (e.g., RCA clean).
- Vacuum System: Evacuate the sputtering chamber to a base pressure of  $< 1 \times 10^{-6}$  Torr.
- Sputtering Gas: Introduce high-purity Argon gas.
- Target: Use a high-purity titanium target.
- Deposition: Sputter deposit a titanium film of the desired thickness (e.g., 20-100 nm).
- Post-Deposition: Transfer the wafer to the annealing chamber under vacuum if possible to prevent oxidation.

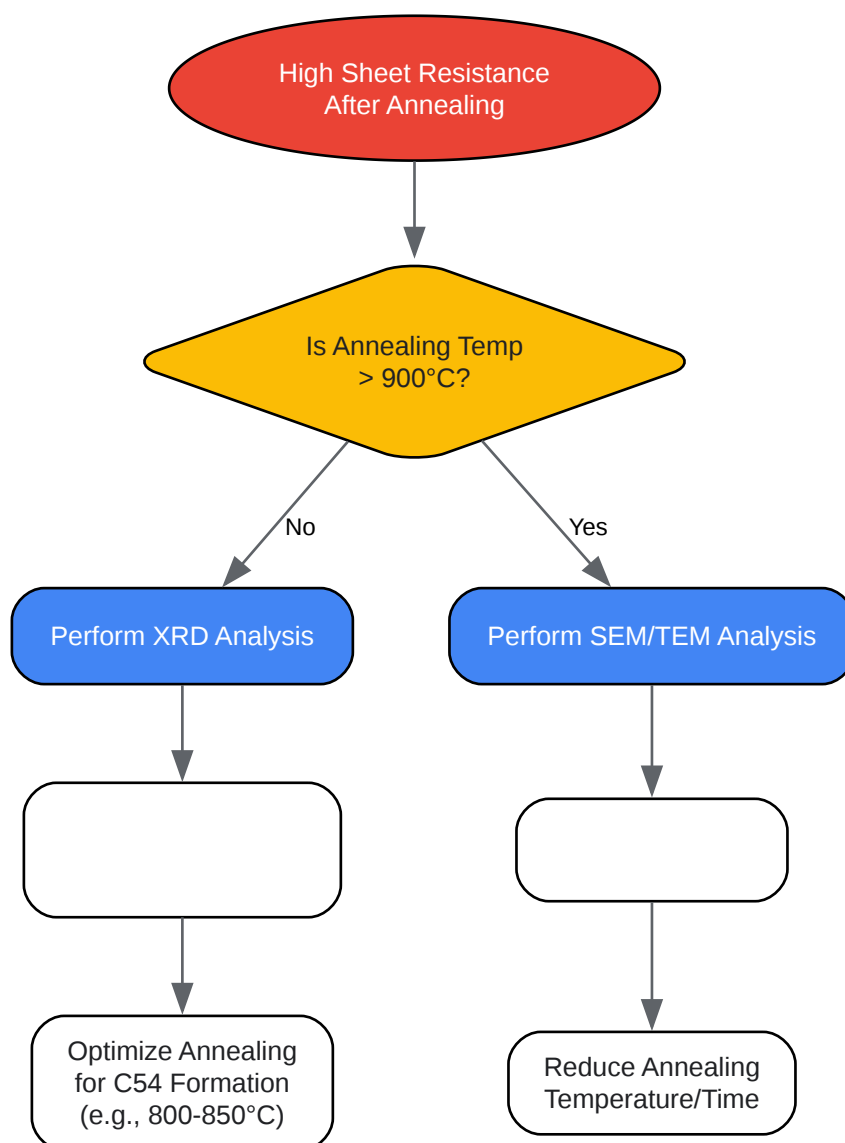
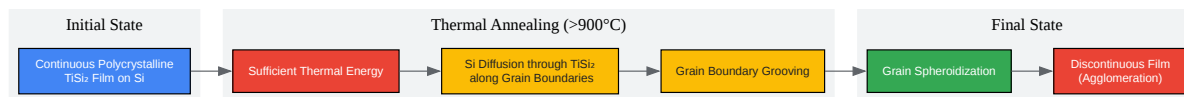
### 2. Rapid Thermal Annealing (RTA) for Silicidation

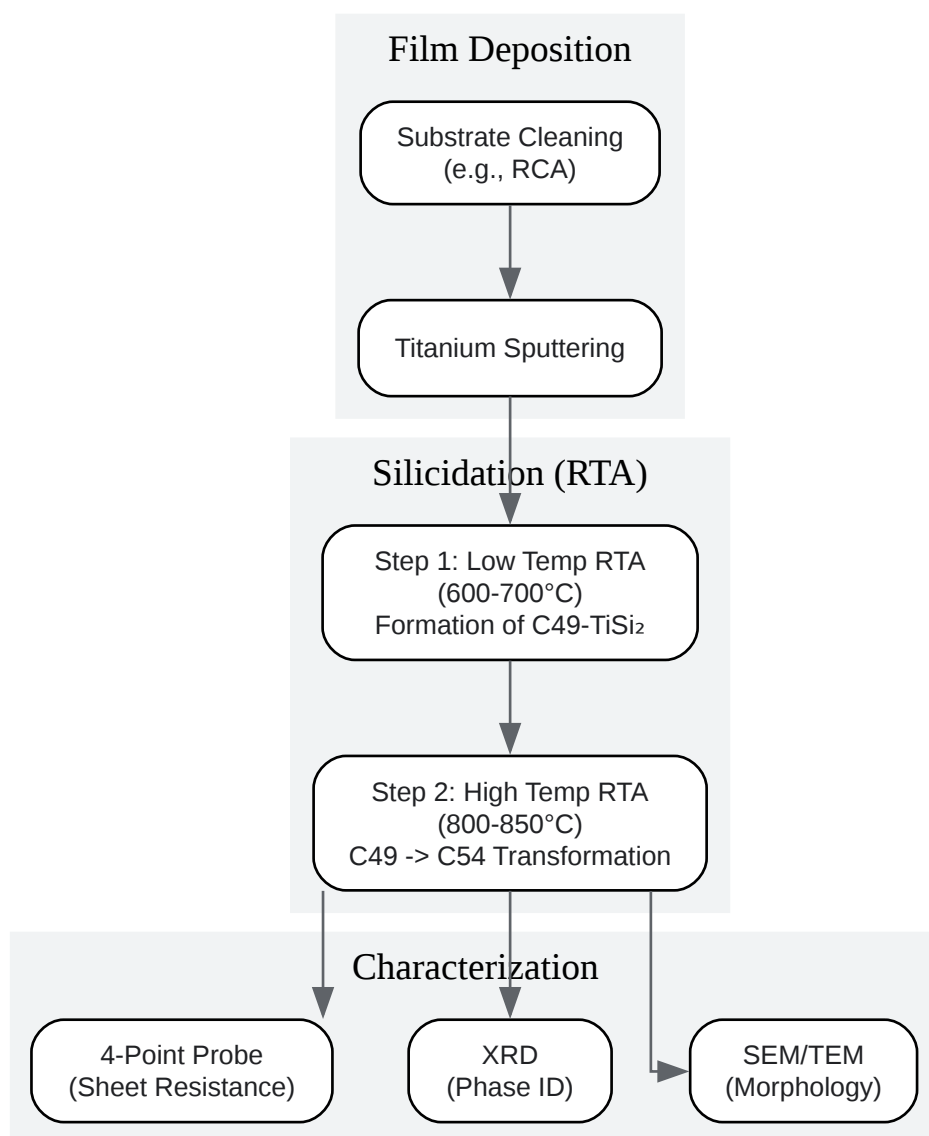
- Atmosphere: Perform the annealing in a high-purity nitrogen (N<sub>2</sub>) or argon (Ar) atmosphere. A nitrogen atmosphere is often preferred as it can form a thin TiN layer that helps to suppress agglomeration.<sup>[1]</sup>
- Two-Step Annealing (Common Practice):
  - Step 1 (Low Temperature): Anneal at 600-700°C for a short duration (e.g., 30-60 seconds) to form the C49 TiSi<sub>2</sub> phase.
  - Selective Etch (if applicable): If unreacted titanium and TiN need to be removed, a selective wet etch can be performed.
  - Step 2 (High Temperature): Anneal at a higher temperature (e.g., 800-850°C) for a short duration (e.g., 30-60 seconds) to transform the C49 phase into the low-resistivity C54 phase.

### 3. Characterization Techniques

- Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of the film after each annealing step. A significant drop in resistance indicates the formation of the C54 phase. An abrupt increase after high-temperature annealing is a sign of agglomeration.<sup>[1][6]</sup>
- Phase Identification (XRD): Perform X-ray Diffraction analysis to identify the crystal phases (C49 or C54) present in the film.
- Morphological Analysis (SEM/TEM): Use Scanning Electron Microscopy to observe the surface morphology of the film and identify signs of agglomeration like islanding and voids. For detailed cross-sectional analysis of the film structure and grain boundaries, Transmission Electron Microscopy is recommended.

## Visualizations





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